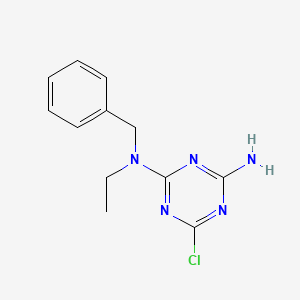

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine

Description

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by a chlorine atom at the 6-position, an ethyl group at the N2 position, and a benzyl group also at the N2 position. This compound belongs to a class of triazine diamines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of such compounds typically involves nucleophilic substitution reactions of chlorotriazines with amines under controlled conditions, as exemplified in related syntheses (e.g., ) .

Key structural features:

- Chlorine at position 6: Enhances electrophilicity, facilitating further functionalization.

Propriétés

IUPAC Name |

2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLMXPIQRGZABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichloro-6-ethylamino-1,3,5-triazine with benzylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chloro group with the benzyl group. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives of triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study:

In a laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Agricultural Applications

The triazine family of compounds is well-known for its herbicidal properties. This compound may serve as a precursor for developing novel herbicides.

Herbicide Development

Research suggests that the chlorinated triazines can inhibit photosynthesis in weeds by disrupting the electron transport chain . This mechanism makes them effective as selective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| N2-Benzyl-6-chloro-N2-ethyl... | Broadleaf Weeds | 85 | 1.0 |

| Atrazine | Grasses | 90 | 0.5 |

| Simazine | Annual Weeds | 80 | 0.75 |

Materials Science

This compound can also be explored for its applications in materials science:

Polymer Chemistry

The compound can act as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds with various functional groups allows for the development of new materials with enhanced properties.

Case Study:

In a recent study on polymer blends incorporating triazine derivatives, researchers found that adding N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine improved thermal stability and mechanical strength compared to control samples without the compound .

Mécanisme D'action

The mechanism of action of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in cell death or growth inhibition.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The biological and chemical properties of triazine diamines are highly dependent on substituent patterns. Below is a comparative analysis of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine with analogous compounds:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Herbicidal Activity: Simazine and terbuthylazine (both diethyl or ethyl/tert-butyl substituted) are potent herbicides due to their ability to inhibit plant electron transport . The benzyl group in the target compound likely shifts its application away from agriculture toward pharmaceutical intermediates, as aromatic substituents are less common in herbicidal triazines. Antimicrobial Potential: The pyrrolidine-substituted triazine in shows antimycobacterial activity, suggesting that bulky heterocyclic groups at position 6 enhance interactions with microbial targets .

Lipophilicity and Solubility :

- The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simazine (logP ~2.1) , making it more suitable for blood-brain barrier penetration in drug design.

- Morpholine-substituted analogs (e.g., compound 2d in ) exhibit improved aqueous solubility due to the oxygen-containing heterocycle .

Synthetic Flexibility :

- Allyl-substituted triazines () allow for post-synthetic modifications via thiol-ene click chemistry, a feature absent in the target compound .

- Chlorine at position 6 in the target compound enables further derivatization, such as Suzuki couplings or nucleophilic substitutions, similar to methods in .

Activité Biologique

N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine (CAS: 1220029-55-9) is a triazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molar mass of 263.73 g/mol. The following sections delve into its biological activity, including its synthesis, mechanisms of action, and potential applications.

The synthesis of this compound typically involves the reaction of benzylamine with 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine under appropriate conditions. The compound exhibits irritant properties and requires careful handling during synthesis and application .

Antioxidant Activity

Research has indicated that triazine derivatives possess significant antioxidant properties. For instance, studies have demonstrated that related compounds exhibit high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value for some triazines was found to be lower than that of standard antioxidants like butylated hydroxyanisole (BHA), suggesting that this compound may also possess similar properties .

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antioxidant (BHA) | 93.75 ± 0.47 | 7.12 ± 2.32 |

Antimicrobial Activity

Triazines have been reported to exhibit antimicrobial effects against various pathogens. A study focusing on the biological activity of triazine derivatives indicated that certain compounds showed promising antibacterial and antifungal activities. While specific data on this compound is limited, its structural similarities to other active triazines suggest potential efficacy in this area .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of triazine derivatives have shown that they can modulate inflammatory responses in vitro. Compounds similar to N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine have demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of triazine derivatives:

- Antioxidant Studies : A recent study published in MDPI highlighted the antioxidant properties of various triazines through DPPH and ABTS assays. The findings suggest that modifications to the triazine ring can enhance antioxidant activity significantly .

- Antimicrobial Efficacy : Research conducted on related compounds demonstrated effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. This points towards the potential applicability of N2-Benzyl derivatives in developing new antimicrobial agents .

- Inflammation Modulation : In vitro studies on triazines indicated their ability to reduce inflammatory markers in cell lines exposed to lipopolysaccharides (LPS). These findings support further exploration into their use as anti-inflammatory agents in clinical settings .

Q & A

Q. What synthetic methodologies are recommended for preparing N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine?

A microwave-assisted three-component condensation approach is effective. This involves reacting cyanoguanidine, aromatic aldehydes, and substituted arylamines under acidic conditions, followed by base-promoted rearrangement and dehydrogenative aromatization. This method ensures high efficiency and scalability for triazine derivatives . Alternative solvent systems, such as polyethylene glycol (PEG), can replace hazardous organic solvents to improve sustainability without compromising yield .

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?

- GC-MS : Useful for analyzing degradation products or impurities, particularly when methanol is used as a solvent, as demonstrated in simazine studies .

- X-ray crystallography : Employ the SHELX program suite (e.g., SHELXL for refinement) to resolve crystal structures, ensuring precise determination of substituent positioning and hydrogen bonding interactions .

- NMR spectroscopy : Critical for verifying regioselectivity and substitution patterns, especially when distinguishing between N2 and N4 positions in triazine derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

Conduct antiproliferative assays using breast cancer cell lines (e.g., MDA-MB231 for triple-negative cancers) and non-cancerous controls (e.g., MCF-10A). Measure growth inhibition via GI50 values and validate selectivity. Fluorescence microscopy and live-cell imaging can assess apoptosis induction, such as morphological changes in nuclei .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, incubation time) to minimize variability .

- Purity validation : Use HPLC to confirm compound integrity, as impurities in triazine derivatives can skew activity results .

- Structure-activity relationship (SAR) modeling : Develop 3D-QSAR models to identify critical substituents (e.g., benzyl vs. p-tolyl groups) influencing activity, enabling targeted modifications .

Q. How can computational methods enhance the design of derivatives with improved anticancer properties?

Leverage 3D-QSAR and molecular docking to predict interactions with biological targets. For example, substituents at the N2 and C6 positions of the triazine core are critical for binding to cancer cell receptors. Morpholino and diaryl groups enhance selectivity by modulating steric and electronic effects, as seen in analogs like 6-morpholino-N2,N4-di-p-tolyl derivatives .

Q. What are the key considerations for studying environmental degradation or metabolic pathways of this compound?

- Advanced oxidation processes (AOPs) : Use dielectric barrier discharge combined with periodate to simulate degradation, identifying intermediates like dealkylated products (e.g., 6-chloro-N2-ethyl-N4-methyl analogs) via LC-MS .

- Sorption studies : Evaluate interactions with organic matter using batch experiments, as demonstrated for simazine in soil-water systems .

Q. How can chiral resolution and stereochemical analysis be performed on triazine derivatives?

Utilize chiral stationary phases in HPLC or circular dichroism (CD) spectroscopy. Derivatives with asymmetric substituents (e.g., benzyl and ethyl groups) may exhibit enantiomeric excess, enabling studies on stereochemical impacts on bioactivity .

Methodological Notes

- Synthesis Optimization : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields compared to conventional heating .

- Data Validation : Cross-reference crystallographic data (SHELXL outputs) with computational models (e.g., InChIKey-generated structures) to resolve discrepancies in substituent positioning .

- Biological Assay Design : Include time-dependent cytotoxicity assessments (e.g., 24–72-hour exposure) to differentiate between cytostatic and apoptotic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.